Melperone hydrochloride

Descripción general

Descripción

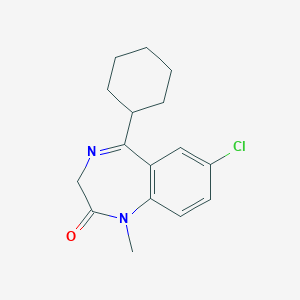

El clorhidrato de melperona es un compuesto antipsicótico atípico que pertenece a la clase química de las butirofenonas. Está estructuralmente relacionado con el antipsicótico típico haloperidol. El clorhidrato de melperona se ha utilizado durante más de 30 años en la Unión Europea para el tratamiento de los trastornos del sueño, la confusión y la disfunción psicomotora asociada a pacientes geriátricos, psiquiátricos y dependientes del alcohol .

Aplicaciones Científicas De Investigación

Melperone hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for high-performance liquid chromatography analysis.

Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.

Medicine: Used in the treatment of schizophrenia, sleep disorders, agitation, and psychomotor restlessness.

Industry: Employed in the development of controlled-release pharmaceutical formulations.

Mecanismo De Acción

El clorhidrato de melperona ejerce sus efectos principalmente a través de la actividad antagonista en los receptores dopaminérgicos D2 y serotoninérgicos 5HT2A. Tiene una afinidad débil por los receptores D2, lo que reduce el riesgo de inducir una hipersensibilidad de los receptores de dopamina. El compuesto también interactúa con otros sistemas de neurotransmisores, lo que contribuye a sus propiedades antipsicóticas y ansiolíticas .

Compuestos similares:

Haloperidol: Un antipsicótico típico de la clase de las butirofenonas, estructuralmente relacionado con el clorhidrato de melperona.

Levomepromazina: Un antipsicótico de baja potencia de la familia de las fenotiazinas.

Pipamperona: Otro antipsicótico de baja potencia de la clase de las butirofenonas.

Singularidad del clorhidrato de melperona: El clorhidrato de melperona es único debido a sus propiedades antipsicóticas atípicas, que dan lugar a menos efectos secundarios extrapiramidales en comparación con los antipsicóticos típicos como el haloperidol. También tiene un perfil de seguridad favorable, lo que lo hace bien tolerado en pacientes de edad avanzada y en aquellos con afecciones comórbidas .

Análisis Bioquímico

Biochemical Properties

Melperone hydrochloride interacts with various enzymes, proteins, and biomolecules. It primarily acts as an antagonist at D2 dopaminergic and 5HT2A serotonergic receptors . The compound binds to these receptors with low affinity, which allows it to dissociate rapidly, reducing the risk of dopamine receptor supersensitivity . Additionally, this compound is a CYP2D6 inhibitor, affecting the metabolism of other drugs processed by this enzyme .

Cellular Effects

This compound influences several cellular processes. It has been shown to produce antipsychotic effects with minimal extrapyramidal symptoms . The compound affects cell signaling pathways by antagonizing D2 and 5HT2A receptors, which are involved in neurotransmission . This interaction can modulate gene expression and cellular metabolism, leading to improved cognitive function and reduced psychomotor agitation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to D2 dopaminergic and 5HT2A serotonergic receptors . This binding inhibits the activity of these receptors, reducing the symptoms of psychosis and agitation . The compound’s weak affinity for D2 receptors minimizes the risk of dopamine receptor supersensitivity, making it a safer alternative to traditional antipsychotics . Additionally, this compound’s inhibition of CYP2D6 can affect the metabolism of other drugs, leading to potential drug interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has a half-life of approximately 3-4 hours after oral administration and 6 hours after intramuscular injection . Its stability and degradation in vitro and in vivo have been well-documented, with the majority of the drug being excreted as metabolites . Long-term studies have shown that this compound maintains its efficacy and safety profile over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound produces antipsychotic effects with minimal extrapyramidal symptoms . At higher doses, it can cause sedation and other adverse effects . Threshold effects have been observed, with higher doses leading to increased risk of side effects such as QT interval prolongation and sedation .

Metabolic Pathways

This compound is primarily metabolized in the liver by hepatic enzymes . The compound is excreted mainly in the urine, with a small amount of unchanged drug being eliminated . Its metabolism can be affected by other drugs that inhibit or induce CYP2D6, leading to potential drug interactions . The metabolic pathways of this compound involve various enzymes and cofactors, which can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins with a binding rate of approximately 50% . The compound’s distribution is influenced by its affinity for D2 and 5HT2A receptors, which are present in various tissues . This binding affects its localization and accumulation within the body, contributing to its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and membrane-bound receptors . The compound’s activity is influenced by its binding to D2 and 5HT2A receptors, which are located on the cell membrane . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, affecting its function and efficacy .

Métodos De Preparación

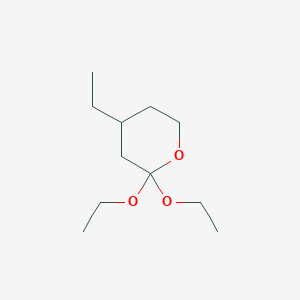

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de melperona implica la reacción del cloruro de 4-fluorobenzoílo con 4-metilpiperidina en presencia de una base para formar 1-(4-fluorofenil)-4-(4-metilpiperidin-1-il)butan-1-ona. Este intermedio se hace reaccionar entonces con ácido clorhídrico para obtener clorhidrato de melperona .

Métodos de producción industrial: La producción industrial de clorhidrato de melperona suele implicar el uso de formas de dosificación de liberación controlada. Estas incluyen micropartículas que contienen un núcleo de melperona y un recubrimiento de liberación controlada. El proceso de producción implica el uso de etilcelulosa, ftalato de hipromelosa y citrato de trietilo como materiales de recubrimiento .

3. Análisis de las reacciones químicas

Tipos de reacciones: El clorhidrato de melperona experimenta diversas reacciones químicas, entre ellas:

Oxidación: El clorhidrato de melperona puede oxidarse para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el clorhidrato de melperona en sus derivados aminados correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Las reacciones de halogenación y nitración pueden llevarse a cabo utilizando reactivos como cloro, bromo y ácido nítrico.

Principales productos formados:

Oxidación: N-óxidos del clorhidrato de melperona.

Reducción: Derivados aminados del clorhidrato de melperona.

Sustitución: Derivados sustituidos en el anillo fluorofenilo.

4. Aplicaciones de la investigación científica

El clorhidrato de melperona tiene una amplia gama de aplicaciones en la investigación científica:

Análisis De Reacciones Químicas

Types of Reactions: Melperone hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the fluorophenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of this compound.

Substitution: Substituted derivatives at the fluorophenyl ring.

Comparación Con Compuestos Similares

Haloperidol: A typical antipsychotic of the butyrophenone class, structurally related to melperone hydrochloride.

Levomepromazine: A low-potency antipsychotic of the phenothiazine family.

Pipamperone: Another low-potency antipsychotic of the butyrophenone class.

Uniqueness of this compound: this compound is unique due to its atypical antipsychotic properties, which result in fewer extrapyramidal side effects compared to typical antipsychotics like haloperidol. It also has a favorable safety profile, making it well-tolerated in elderly patients and those with comorbid conditions .

Propiedades

IUPAC Name |

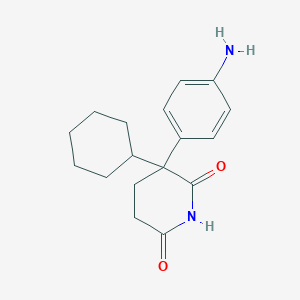

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHYXXIJLKFQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936649 | |

| Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-79-3 | |

| Record name | Melperone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melperone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(p-fluorobenzoyl)propyl]-4-methylpiperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELPERONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88G640374K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)